(+/-)-Monoacetyl-cis-khellactone

Description

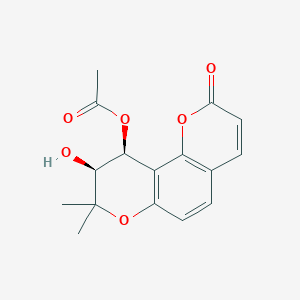

Structure

3D Structure

Properties

IUPAC Name |

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUBQCBQSUVXEV-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Biogeographical Distribution of (+/-)-Monoacetyl-cis-khellactone and Related Khellactones

The occurrence of this compound and its chemical relatives is concentrated in a few key plant families. These compounds are secondary metabolites, and their presence can vary based on the plant species, geographical location, and even the specific part of the plant.

Isolation from Peucedanum Species (e.g., P. japonicum, Peucedani Radix)

Peucedanum japonicum, a perennial herbaceous plant, is a notable source of khellactone-type coumarins. nih.gov This plant is distributed across East Asian countries, including Japan, China, and Korea, where its root, known as Peucedani Radix, is used in traditional medicine. nih.govmdpi.com Research has led to the isolation of various khellactone (B107364) esters from P. japonicum. nih.gov For instance, three structurally related khellactone coumarins were isolated from the aerial parts of Peucedanum japonicum grown in Taiwan. nih.gov One of these was a new compound identified as cis-3'-isovaleryl-4'-senecioylkhellactone. nih.gov Another study reported the first isolation of cis-khellactone from the roots of P. japonicum. nih.gov The plant's constituents, particularly khellactone esters, have been a subject of significant phytochemical investigation. nih.gov

Isolation from Angelica Species (e.g., A. amurensis, A. purpuraefolia)

The genus Angelica is another source of these compounds. Specifically, (-)-cis-Khellactone has been isolated from the rhizomes of Angelica amurensis. horizonepublishing.comnih.govhumanjournals.com This plant has a history of use in traditional herbal medicine. horizonepublishing.com The isolation of cis-khellactone from the chloroform (B151607) soluble fraction of A. amurensis rhizomes has been documented in scientific literature. horizonepublishing.comnih.gov

Isolation from Phlojodicarpus Species (e.g., P. sibiricus)

Phlojodicarpus sibiricus, a perennial plant found in Siberia and Mongolia, is particularly rich in khellactone derivatives. nih.govmdpi.comacs.org Studies have detected as many as 27 different khellactone derivatives, existing as esters and glucosides, in the roots and herb of this plant. nih.gov The total coumarin (B35378) content, with a significant portion being khellactones, can be substantial, varying from 36.16 mg/g in the herb to 98.24 mg/g in the roots. nih.gov The composition of these coumarins in P. sibiricus can vary depending on the growth location and the time of collection. Research on plants from the south of Chita province in Siberia led to the isolation of a crystalline mixture of two esters of cis-khellactone: suksdorfin (B1681180) and 3'-O-acetyl-4'-O-(2"-methylbutanoyl)-cis-khellactone. Furthermore, four new cis-khellactone glycosides have been identified in the subterranean organs of cultivated P. sibiricus.

Isolation from Seseli Species (e.g., S. devenyense Simonk)

The genus Seseli also contributes to the natural sources of khellactones. (-)-cis-Khellactone has been isolated from Seseli devenyense Simonk. nih.gov Fruits of this species, in particular, have been found to be an abundant source of coumarin compounds. Research involving liquid-liquid chromatography on the fruits of S. devenyense enabled the isolation of several pyranocoumarins, including cis-khellactone.

Isolation from Citrus Species (C. medica)

While the genus Citrus is well-known for its diverse range of coumarins, current scientific literature does not indicate that Citrus medica (citron) is a natural source of this compound or other khellactones. nih.gov Extensive phytochemical analyses of C. medica have identified numerous other types of coumarins, such as xanthyletin, 7-hydroxycoumarin, bergapten, and scoparone, as well as flavonoids and phenolic acids. nih.gov However, khellactone structures are not reported among the constituents of this species. nih.gov

Extraction and Purification Methodologies in Research

The isolation of this compound and its derivatives from plant sources involves a series of extraction and purification steps. These methodologies are crucial for obtaining pure compounds for structural elucidation and further research.

A common initial step is solvent extraction from the raw plant material. For instance, the rhizomes of Angelica amurensis were extracted with methanol (B129727) at room temperature. horizonepublishing.com The resulting methanolic extract was then partitioned with chloroform to yield a chloroform-soluble fraction from which cis-khellactone was isolated. horizonepublishing.com Similarly, the epigeal part of Phlojodicarpus sibiricus was subjected to ethanolic extraction.

Following the initial extraction, various chromatographic techniques are employed for purification. Column chromatography is a frequently used method. In the case of P. sibiricus, the ethereal extract was chromatographed on a silica (B1680970) gel column. For the isolation of cis-khellactone from P. japonicum roots, open column chromatography was utilized. nih.gov

More advanced chromatographic techniques are also applied for efficient separation. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful tools for the purification of these compounds. For example, liquid-liquid chromatography was effectively used to isolate high-purity pyranocoumarins, including cis-khellactone, from the fruits of Seseli devenyense. The purity of the isolated compounds is often confirmed using analytical methods like HPLC. The final identification and structural confirmation of the isolated khellactones are typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Solvent Extraction Techniques

The initial step in isolating this compound and related compounds from plant material is solvent extraction. This process leverages the solubility of the target compounds in specific solvents to separate them from the solid plant matrix. mdpi.com The choice of solvent is critical and depends on the polarity of the target molecules. researchgate.netnih.gov For khellactones and other coumarins, which range from nonpolar to moderately polar, a variety of organic solvents are employed. nih.gov

A common approach is to use a sequence of solvents with increasing polarity to extract different classes of compounds. mdpi.com For example, a nonpolar solvent like petroleum ether or hexane (B92381) is often used first to extract lipids and nonpolar compounds, which can include certain khellactone esters. nih.govyoutube.com This is followed by extraction with more polar solvents like methanol, ethanol, or acetone (B3395972) to isolate more polar constituents. nih.govnih.gov In one documented method, petroleum ether was used to extract angular pyranocoumarins from Peucedanum praeruptorum. nih.gov Methanolic extracts of Angelica purpuraefolia rhizomes have also been used to isolate khellactone derivatives. nih.gov The extraction itself can be performed using several methods, including maceration, where the plant material is soaked in the solvent for an extended period, or Soxhlet extraction, a continuous extraction method that is efficient for lipid-soluble compounds. mdpi.comnih.gov

Table 1: Solvents Used in the Extraction of Khellactones from Various Plant Sources

| Plant Source | Solvent(s) Used | Reference(s) |

| Peucedanum praeruptorum | Petroleum Ether | nih.gov |

| Phlojodicarpus sibiricus | Hexane, Methanol | researchgate.net |

| Angelica purpuraefolia | Methanol | nih.gov |

| Angelica amurensis | Chloroform | researchgate.net |

| Peucedanum japonicum | Not specified, but roots used | nih.govnih.gov |

| General Medicinal Plants | Water, Alcohols, Acetone, Dichloromethane (B109758), n-Hexane, Ether, Chloroform | nih.gov |

After the extraction process, the solvent is typically removed by evaporation to yield a crude extract, which is a complex mixture of various phytochemicals. This extract then requires further purification.

Chromatographic Separation Strategies

Chromatography is a fundamental technique for the separation and purification of individual compounds from a complex mixture, such as a crude plant extract. column-chromatography.comlibretexts.org The principle of chromatography relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that flows through the stationary phase). column-chromatography.comyoutube.com For the isolation of this compound, a combination of different chromatographic methods is typically employed to achieve high purity.

Open column chromatography (OCC) is a widely used preparative technique for the initial fractionation of crude extracts. column-chromatography.commiamioh.edu In this method, a glass column is packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. column-chromatography.commiamioh.edu The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. miamioh.edu

The separation is based on the polarity of the compounds in the mixture. cup.edu.cn Less polar compounds have a weaker interaction with the polar silica gel and are eluted faster with a nonpolar mobile phase, while more polar compounds adhere more strongly and require a more polar solvent to be eluted. miamioh.edu For the separation of khellactones, a gradient elution is often used, where the polarity of the mobile phase is gradually increased. This might start with a nonpolar solvent like hexane or petroleum ether, with increasing amounts of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane being added over time. miamioh.educup.edu.cn Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. miamioh.edu For instance, (−)cis-khellactone was successfully isolated from Peucedanum japonicum roots using open column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and speed. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency. nih.gov

HPLC is used both to assess the purity of fractions obtained from open column chromatography and for the final purification of the target compound. nih.gov For the analysis of khellactones, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. researchgate.net A study on Phlojodicarpus sibiricus utilized HPLC-DAD-ESI-QQQ-MS/MS for the detailed profiling of khellactone derivatives. nih.govresearchgate.net The purity of an isolated angular pyranocoumarin (B1669404) from Peucedanum praeruptorum was determined to be 98.8% using HPLC. nih.gov

Table 2: Example HPLC Parameters for Khellactone Analysis

| Parameter | Description | Reference(s) |

| Technique | HPLC-DAD-ESI-QQQ-MS/MS | nih.govresearchgate.net |

| Plant Source | Phlojodicarpus sibiricus roots | nih.govresearchgate.net |

| Column | Not specified, but used for coumarin profiling | nih.govresearchgate.net |

| Mobile Phase | Not specified, but suitable for coumarin separation | nih.govresearchgate.net |

| Detection | Diode-Array Detector (DAD) and Mass Spectrometry (MS) | nih.govresearchgate.net |

| Application | Component profiling and quantification | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for qualitative analysis. nih.gov It is invaluable for monitoring the progress of extractions and column chromatography separations, identifying the fractions that contain the desired compound, and determining the appropriate solvent system for column chromatography. miamioh.eduyoutube.com

In TLC, the stationary phase is a thin layer of an adsorbent like silica gel coated onto a flat carrier such as a glass or aluminum plate. A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. nih.gov After the separation, the compounds are visualized, often under UV light, as distinct spots. The position of each spot is characterized by its retention factor (Rf value). The presence of khellactones in fractions can be confirmed by comparing their Rf values to that of a known standard. nih.govnih.gov

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches for (+/-)-Monoacetyl-cis-khellactone

The total synthesis of this compound begins with the preparation of its precursor, racemic (±)-cis-khellactone. A common and effective method to achieve this is through the dihydroxylation of a corresponding seselin (B192379) derivative.

A general procedure involves reacting a substituted seselin with osmium tetroxide (OsO₄) as the catalyst and N-methylmorpholine-N-oxide (NMO) as the co-oxidant. mdpi.com The reaction is typically carried out in a solvent system such as a mixture of tert-butanol (B103910), tetrahydrofuran (B95107) (THF), and water. mdpi.com The seselin starting material is added to the solution containing OsO₄ and NMO, and the mixture is stirred at room temperature, often for 24 hours, to facilitate the dihydroxylation across the double bond of the pyran ring, yielding the cis-diol. mdpi.comnih.gov Following the reaction, a workup with a reducing agent like sodium hydrogen sulfite (B76179) (NaHSO₃) is performed to quench the remaining oxidant. mdpi.comnih.gov The racemic (±)-cis-khellactone product is then extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) and purified by column chromatography. mdpi.comnih.gov

The final step to obtain this compound would involve the acetylation of one of the two hydroxyl groups on the diol. This is typically achieved through standard acylation procedures as detailed in section 3.3.

Enantioselective Synthesis of Khellactone (B107364) Stereoisomers

Producing specific stereoisomers of khellactones is crucial, as biological activity is often dependent on the absolute configuration of the chiral centers (C-3' and C-4'). The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of cis-khellactones. acs.orgacs.org

This strategy also starts with a substituted seselin precursor but employs a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The reaction involves potassium osmate (K₂OsO₂(OH)₄) as the osmium source, potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the stoichiometric oxidant, and a chiral cinchona alkaloid ligand. nih.govacs.org For the synthesis of (3'S,4'S)-(-)-cis-khellactone derivatives, the hydroquinidine-based ligand (DHQD)₂-PYR is frequently used. nih.gov Conversely, to obtain the (3'R,4'R)-(+)-cis-khellactone enantiomer, the hydroquinine-derived ligand (DHQ)₂-PYR is employed. acs.org

The reaction is typically performed in a biphasic solvent system of tert-butanol and water at low temperatures (e.g., 0°C). acs.org The addition of methanesulfonamide (B31651) can enhance the reaction's efficiency and turnover rate. The resulting enantiomerically enriched cis-khellactone diol is then isolated and purified. nih.govacs.org This method consistently produces high stereoselectivity, with reported enantiomeric excesses often exceeding 86-88%. nih.govacs.org

Preparation of Monoacyl and Diacyl Derivatives of cis-Khellactone

Acylation of the hydroxyl groups on the cis-khellactone diol is a common strategy to create libraries of derivatives for biological testing. General procedures for preparing both monoacyl and diacyl derivatives have been established.

A standard method involves dissolving the parent cis-khellactone diol in an anhydrous solvent mixture, typically dichloromethane and pyridine (B92270). nih.gov An excess of the desired acylating agent, such as an acyl chloride or anhydride, is added to the solution, often at 0°C. nih.gov The reaction may then be heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. nih.gov Upon completion, the mixture is filtered and the solvent is evaporated. The resulting crude product, which can be a mixture of mono- and di-acylated compounds, is then purified using column chromatography to isolate the target derivatives. nih.gov

Regiospecific Monoacetylation at 4'-Position

While general methods produce mixtures of acylated products, achieving regiospecific monoacetylation at a single hydroxyl group, particularly the 4'-position, requires more controlled strategies. The literature provides limited direct procedures for the specific 4'-monoacetylation of cis-khellactone. However, studies on related compounds suggest that steric hindrance can be exploited to achieve regioselectivity. For instance, in one study involving the acylation of 4-methyl-(+)-cis-khellactone, using the bulky acylating agent 1-adamantanecarbonyl chloride resulted in the formation of only the monoester derivative. acs.org This outcome was attributed to the significant steric bulk of the acylating agent, which likely favors reaction at the less sterically hindered hydroxyl group. This principle suggests that a carefully selected bulky acetylating reagent could potentially favor mono-acetylation at the more accessible of the two hydroxyl groups on the cis-khellactone core.

Alternative approaches for regioselective acylation often involve enzymatic methods or the use of protecting groups, though specific applications of these techniques for 4'-monoacetylation of cis-khellactone are not extensively detailed in the surveyed literature. nih.gov

Design and Synthesis of Khellactone Derivatives for Biological Evaluation

The design and synthesis of novel khellactone derivatives are primarily aimed at exploring and optimizing their potential as therapeutic agents. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR). Modifications often involve introducing substituents onto the aromatic ring or acylating the diol functionality to enhance properties like potency and selectivity. mdpi.comnih.gov

4-Methoxy-substituted Derivatives

The synthesis of 4-methoxy-substituted khellactone derivatives has been undertaken to evaluate their cytotoxic potential. nih.gov The process begins with the preparation of 4-methoxy-(±)-cis-khellactone or its enantiomerically pure forms. nih.gov The racemic version is synthesized from 4-methoxyseselin via dihydroxylation with osmium tetroxide and NMO. nih.gov The enantioselective route to 4-methoxy-(3’S,4’S)-(-)-cis-khellactone employs Sharpless asymmetric dihydroxylation with the (DHQD)₂-PYR ligand. nih.gov

Once the 4-methoxy-cis-khellactone diol is obtained, it is subjected to acylation reactions to produce a series of derivatives for biological screening. nih.gov

Table 1: Synthesis of 4-Methoxy-cis-khellactone Derivatives

| Compound Name | Starting Material | Synthetic Method |

|---|---|---|

| 4-Methoxy-(±)-cis-khellactone | 4-Methoxyseselin | Dihydroxylation (OsO₄/NMO) |

5-Methyl-substituted Derivatives

Similarly, 5-methyl-substituted khellactones have been synthesized to investigate their biological profiles. The synthesis follows a parallel path to the 4-methoxy derivatives. Starting from 5-methylseselin, racemic 5-methyl-(±)-cis-khellactone is prepared using osmium tetroxide-mediated dihydroxylation. nih.gov The enantiomerically pure 5-methyl-(3’S,4’S)-(-)-cis-khellactone is accessed through asymmetric dihydroxylation using the (DHQD)₂-PYR chiral ligand. nih.gov These diol intermediates are then used to synthesize various acyl derivatives for evaluation. nih.gov

Table 2: Synthesis of 5-Methyl-cis-khellactone Derivatives

| Compound Name | Starting Material | Synthetic Method |

|---|---|---|

| 5-Methyl-(±)-cis-khellactone | 5-Methylseselin | Dihydroxylation (OsO₄/NMO) |

Di-O-Acyl Khellactone Derivatives (e.g., Di-O-benzoyl, Di-O-(chloro)benzoyl)

The synthesis of di-O-acyl khellactone derivatives, such as di-O-benzoyl and di-O-(chloro)benzoyl analogues, is typically achieved through acylation of the corresponding cis-khellactone diol. A general procedure involves the reaction of the khellactone diol with an excess of an appropriate acylating agent.

A representative synthetic approach involves dissolving the substituted (3′S,4′S)-(−)-cis-khellactone in a mixture of anhydrous pyridine and dichloromethane. The solution is cooled, and an excess of the desired acylating agent, such as benzoyl chloride or a substituted benzoyl chloride, is added. The reaction mixture is then refluxed and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The final purification of the target compounds is typically accomplished by column chromatography. nih.gov

For instance, the synthesis of 3′S,4′S-di-O-benzoyl-5-methyl-(−)-cis-khellactone has been reported, yielding a white solid with a melting point of 208°C–210°C. nih.gov Similarly, derivatives bearing substituted benzoyl groups, such as the p-bromobenzoyl derivative, have been synthesized and have shown noteworthy biological activity. nih.gov

Table 1: Synthesis of Di-O-Acyl Khellactone Derivatives

| Derivative Name | Starting Material | Reagents | Key Reaction Conditions |

| 3′S,4′S-di-O-benzoyl-5-methyl-(−)-cis-khellactone | 5-methyl-(3′S,4′S)-(−)-cis-khellactone | Benzoyl chloride, anhydrous pyridine, dichloromethane | Reflux, monitored by TLC |

| 3′S,4′S-di-O-(p-bromobenzoyl)-4-methyl-(+)-cis-khellactone | 4-methyl-(3′S,4′S)-(+)-cis-khellactone | p-Bromobenzoyl chloride, anhydrous pyridine, dichloromethane | Not specified in detail |

Decanoyl Derivatives

Decanoyl derivatives of cis-khellactone have been identified from natural sources and have demonstrated significant biological activities. Specifically, (+)-4′-decanoyl-cis-khellactone and (+)-3′-decanoyl-cis-khellactone have been isolated from the rhizomes of Angelica purpuraefolia. nih.gov

While the direct synthesis of these decanoyl derivatives from this compound is not extensively detailed in the provided search results, a general synthetic strategy can be inferred. The synthesis would likely involve the esterification of the cis-khellactone diol with decanoyl chloride. The preparation of decanoyl chloride itself is a straightforward process. It can be synthesized by reacting decanoic acid with oxalyl chloride in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature, and the resulting decanoyl chloride is obtained after the removal of the solvent under reduced pressure. chemicalbook.com This acyl chloride can then be reacted with the khellactone diol, likely under conditions similar to those described for other di-O-acyl derivatives.

Table 2: Decanoyl Derivatives of cis-Khellactone

| Derivative Name | Source/Potential Synthesis | Key Reagents for Synthesis of Precursor | Noteworthy Findings |

| (+)-4′-decanoyl-cis-khellactone | Isolated from Angelica purpuraefolia | Decanoic acid, oxalyl chloride, DMF (for decanoyl chloride synthesis) | Suppresses cancer cell growth and induces apoptosis nih.gov |

| (+)-3′-decanoyl-cis-khellactone | Isolated from Angelica purpuraefolia | Decanoic acid, oxalyl chloride, DMF (for decanoyl chloride synthesis) | Suppresses cancer cell growth and induces apoptosis nih.gov |

Camphanoyl Derivatives

The synthesis of di-O-camphanoyl-(+)-cis-khellactone (DCK) analogues has been a significant area of research due to their potent anti-HIV activity. The general synthetic route involves the esterification of the (3'R,4'R)-(+)-cis-khellactone diol with (S)-(-)-camphanoyl chloride. nih.gov

The synthesis of 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK) has been achieved through an asymmetric synthesis route, highlighting the importance of the stereochemistry for its biological activity. researchgate.net A series of disubstituted DCK analogues have also been synthesized and evaluated, with some compounds showing even greater potency than the parent DCK. nih.gov The reaction conditions for the camphanoylation are not detailed in the provided abstracts but would likely involve reacting the khellactone diol with (S)-(-)-camphanoyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Table 3: Synthesis of Camphanoyl Khellactone Derivatives

| Derivative Name | Starting Material | Key Reagent | Noteworthy Findings |

| (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) | (3'R,4'R)-(+)-cis-khellactone | (S)-(-)-camphanoyl chloride | Potent anti-HIV-1 activity nih.govresearchgate.net |

| 5-Methoxy-4-methyl DCK | 5-Methoxy-4-methyl-(3'R,4'R)-(+)-cis-khellactone | (S)-(-)-camphanoyl chloride | Exhibited very high anti-HIV-1 activity nih.gov |

Cinnamoyl Derivatives

While the synthesis of cinnamoyl derivatives specifically from a khellactone core is not explicitly detailed in the provided search results, general methodologies for the synthesis of cinnamoyl esters can be applied. A common method for the preparation of cinnamoyl derivatives is the reaction of an alcohol with cinnamoyl chloride. This reaction is typically carried out in the presence of a base to act as a scavenger for the hydrochloric acid that is formed. youtube.com

Alternatively, esterification can be achieved by reacting a carboxylic acid (cinnamic acid) with an alcohol in the presence of a coupling agent. For the synthesis of cinnamoyl derivatives of this compound, the diol would be reacted with cinnamoyl chloride or cinnamic acid under appropriate esterification conditions. The reaction with cinnamoyl chloride would likely proceed in a solvent such as dichloromethane with a base like pyridine.

Table 4: General Synthesis of Cinnamoyl Esters

| Reaction Type | Reagents | General Conditions | Applicability to Khellactone |

| Acylation with Acid Chloride | Alcohol, Cinnamoyl Chloride, Base (e.g., Pyridine) | Typically in an inert solvent like dichloromethane, often at reduced temperatures initially. | The diol of cis-khellactone can serve as the alcohol component. |

| Esterification with Carboxylic Acid | Alcohol, Cinnamic Acid, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Anhydrous conditions in a suitable solvent like dichloromethane. | The diol of cis-khellactone would be the alcohol reactant. |

Structure Activity Relationship Sar Studies

Influence of cis/trans Isomerism on Biological Activity

The spatial arrangement of substituents at the C-3' and C-4' positions of the dihydropyran ring, known as cis/trans isomerism, is a significant determinant of biological efficacy. Research indicates that the cis-configuration is generally preferred for certain activities. For instance, in the context of P-glycoprotein (Pgp)-mediated multidrug resistance (MDR), khellactone (B107364) derivatives with a cis-configuration at the 3' and 4' positions have demonstrated greater potency than their trans counterparts. researchgate.net Specifically, 7,8-pyranocoumarins with 3',4'-aromatic acyloxy substituents that have a cis-configuration are more effective modulators of Pgp. researchgate.net The rigidity of the double bond in the pyran ring fixes the substituents in either a cis (on the same side) or trans (on opposite sides) arrangement, which directly impacts how the molecule interacts with its biological target. youtube.com

Role of Acyl Moiety and Molecular Size at C-3' and C-4' Positions

The type, size, and position of the acyl groups attached to the C-3' and C-4' hydroxyls of the khellactone skeleton are crucial for activity. These acyl moieties significantly influence the lipophilicity and steric properties of the molecule, thereby affecting its absorption, distribution, and interaction with target enzymes or receptors.

Studies on various khellactone esters have shown that:

Antiplasmodial Activity: Natural khellactones isolated from Angelica purpuraefolia, namely (+)-4'-Decanoyl-cis-khellactone and (+)-3'-Decanoyl-cis-khellactone, exhibited notable activity against Plasmodium falciparum. nih.gov The position of the decanoyl group had a discernible effect on potency, with the 4'-substituted isomer showing a lower IC50 value. nih.gov

MDR-Reversing Activity: A derivative bearing two methoxycinnamoyloxy groups at the C-3′ and C-4′ positions, (±)-3′-O,4′-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone, was found to have dramatic MDR-reversing activity in vitro and in vivo. nih.gov

Antitumor Activity: For 4-methyl-(3'S,4'S)-cis-khellactone derivatives, the presence of a tigloyl group at both the C-3' and C-4' positions resulted in the most potent cytotoxic activity against several human cancer cell lines. mdpi.com

Metabolism: The acyl groups at the C-3' and C-4' positions are key factors in the metabolic profile of khellactone derivatives. nih.gov

The following table summarizes the activity of different khellactone derivatives based on their C-3' and C-4' substituents.

| Compound Name | C-3' Substituent | C-4' Substituent | Biological Activity | Finding |

| (+)-4'-Decanoyl-cis-khellactone | H | Decanoyl | Antiplasmodial | IC50 of 1.5 µM against P. falciparum. nih.gov |

| (+)-3'-Decanoyl-cis-khellactone | Decanoyl | H | Antiplasmodial | IC50 of 2.4 µM against P. falciparum. nih.gov |

| Compound 3a (from study) | Tigloyl | Tigloyl | Antitumor (Cytotoxicity) | Most potent in a series against HEPG-2, SGC-7901, and LS174T cancer cell lines. mdpi.com |

| (±)-3′,4′-bis(3,4-dimethoxycinnamoyl)-cis-khellactone | 3,4-dimethoxycinnamoyl | 3,4-dimethoxycinnamoyl | MDR-Reversing | Showed dramatic MDR-reversing activity. nih.gov |

Impact of Substituents on Khellactone Core Structure

Modifications to the coumarin (B35378) nucleus of the khellactone, such as the introduction of methoxy (B1213986) or methyl groups, can also modulate biological activity.

The introduction of methoxy groups onto the khellactone structure has been explored as a strategy to enhance potency. A series of 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov Several of these compounds exhibited potent cytotoxicity against human cancer cell lines, with one derivative in particular showing IC50 values between 6.1–9.2 μM and low toxicity to normal human hepatocytes. nih.gov The position of the methoxy group can influence activity by altering the electronic properties and conformation of the molecule. nih.gov

The addition of methyl groups to the khellactone core has also been investigated.

4-Methyl Substituents: A series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and showed potent cytotoxicity against human cancer cell lines, suggesting that this substitution pattern could be a promising avenue for developing antitumor agents. mdpi.com

5-Methyl Substituents: In a study comparing 4-methoxy and 5-methyl substituted cis-khellactones, the 4-methoxy derivatives were found to be more potent in terms of cytotoxicity. nih.gov

Stereochemical Considerations in Activity Profiles

The chirality of the C-3' and C-4' carbons is a critical factor for the biological activity of khellactone derivatives. The specific spatial arrangement of the substituents (R or S configuration) at these stereocenters can lead to significantly different pharmacological effects, as biological systems like enzymes and receptors are themselves chiral and can exhibit stereoselective recognition. nih.govpioneerpublisher.com

Khellactone coumarins are often distinguished by their stereochemistry:

(3'R,4'R) Configuration: This configuration has been identified as crucial for potent anti-HIV activity. nih.gov The well-known anti-HIV agent DCK, or 3'R,4'R-di-O-(camphanoyl-(+)-cis-khellactone), and its derivatives largely possess this stereochemistry. mdpi.com

(3'S,4'S) Configuration: Conversely, derivatives with the 3'S,4'S configuration have been explored for their potential as anticancer agents. researchgate.netnih.gov For example, a series of 4-methyl-(3′S,4′S)-cis-khellactone derivatives showed promising cytotoxicity against several cancer cell lines. researchgate.netmdpi.com

This stereoselectivity highlights the importance of asymmetric synthesis to obtain enantiomerically pure compounds for maximizing therapeutic effect and minimizing potential off-target effects. pioneerpublisher.com

Structure-Metabolism Relationships of Khellactone Derivatives

The clinical potential of khellactone derivatives is often limited by their extensive metabolism, which can lead to poor oral bioavailability. nih.gov Understanding the relationship between the chemical structure and metabolic fate of these compounds is essential for designing more stable and effective drug candidates.

The primary metabolic pathways for khellactone derivatives include hydrolysis of the ester groups, oxidation, acyl migration, and glucuronidation. nih.gov Key structural features that determine the metabolic profiles are:

Acyl Groups: The nature of the acyl groups at the C-3' and C-4' positions is a primary determinant of metabolism, particularly their susceptibility to hydrolysis by carboxylesterases. nih.gov

Configuration: The stereochemical configuration at C-3' and C-4' also influences metabolic stability and pathways. nih.gov

Substituents on the Core: The presence and position of substituents on the coumarin core can affect the polarity and electronic properties of the molecule, thereby influencing its interaction with metabolic enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

By evaluating these structure-metabolism relationships, it becomes possible to guide drug design toward molecules with improved pharmacokinetic properties. nih.gov

Pre Clinical Pharmacological and Biological Activities

Anti-inflammatory Research

The anti-inflammatory properties of khellactones have been investigated through their effects on crucial enzymatic pathways and the production of inflammatory mediators. These studies provide a foundational understanding of the compound's potential as an anti-inflammatory agent.

A significant area of research into the anti-inflammatory effects of khellactones is their ability to inhibit the soluble epoxide hydrolase (sEH) enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory properties. By inhibiting sEH, the levels of beneficial EETs are increased, thereby reducing inflammation.

Research on (-)-cis-khellactone, isolated from the roots of Peucedanum japonicum, has demonstrated its potent inhibitory activity against sEH, with a half-maximal inhibitory concentration (IC₅₀) of 3.1 ± 2.5 µM nih.gov.

Kinetic analysis of the interaction between (-)-cis-khellactone and sEH has revealed a competitive inhibition mechanism nih.gov. This means that the compound directly competes with the natural substrate of the enzyme for binding to the active site. The inhibitory constant (Ki) for (-)-cis-khellactone has been determined to be 3.5 µM, indicating a strong binding affinity to the sEH enzyme nih.gov. This competitive inhibition is a key aspect of its mechanism of action, as it directly blocks the enzyme's ability to break down anti-inflammatory EETs.

Molecular docking and dynamics simulations have provided insights into the specific interactions between (-)-cis-khellactone and the sEH active site. These studies have shown that the binding of the inhibitor is largely dependent on the Trp336–Gln384 loop within the enzyme's active site nih.gov. This interaction is crucial for the stable binding of the compound, which in turn is responsible for its inhibitory effect. The analysis confirmed that (-)-cis-khellactone maintains its binding to sEH by interacting with different amino acid residues than the catalytic triad (B1167595) (Asp333, Asp495, and His523) that the natural substrate interacts with nih.gov. This specific binding mechanism underscores the potential for developing sEH inhibitors based on the khellactone (B107364) structure.

In addition to its effects on sEH, khellactones have been shown to modulate the production and expression of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response.

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage. Studies on (-)-cis-khellactone have demonstrated its ability to downregulate the production of NO in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. In these studies, treatment with 50 µM and 100 µM of the inhibitor resulted in a decrease in NO production, indicating a dose-dependent effect nih.gov.

| Treatment | NO Concentration (µM) |

|---|---|

| Normal Cells | 1.5 ± 0.4 |

| LPS-stimulated Cells | 35.0 ± 0.4 |

| LPS + 50 µM (-)-cis-khellactone | 32.0 ± 0.2 |

| LPS + 100 µM (-)-cis-khellactone | 27.4 ± 0.4 |

The production of high levels of nitric oxide during inflammation is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. Research has shown that (-)-cis-khellactone can inhibit the expression of iNOS mRNA levels in LPS-stimulated macrophages, which is consistent with the observed reduction in NO production nih.gov.

Furthermore, studies on a related compound, disenecionyl cis-khellactone, have demonstrated its ability to effectively downregulate the expression levels of both iNOS and cyclooxygenase-2 (COX-2) nih.gov. COX-2 is another key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. The inhibition of both iNOS and COX-2 expression suggests a broad anti-inflammatory effect of the cis-khellactone scaffold.

| Activity | Compound | Key Findings | Reference |

|---|---|---|---|

| sEH Inhibition | (-)-cis-khellactone | IC₅₀: 3.1 ± 2.5 µM; Ki: 3.5 µM | nih.gov |

| NO Production | (-)-cis-khellactone | Downregulated in a dose-dependent manner | nih.gov |

| iNOS Expression | (-)-cis-khellactone | Inhibited mRNA levels | nih.gov |

| iNOS and COX-2 Expression | disenecionyl cis-khellactone | Effectively downregulated expression | nih.gov |

Modulation of Pro-inflammatory Cytokines

Cytotoxic and Anticancer Research (in vitro)

Various derivatives of cis-khellactone have demonstrated notable cytotoxic and anti-proliferative effects against a range of human cancer cell lines in laboratory settings. Studies show that these compounds can suppress the growth and proliferation of cancer cells, with their efficacy varying based on the specific derivative and cell line. nih.govnih.gov For instance, (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone have been found to suppress cancer cell growth at relatively low concentrations. nih.gov Similarly, a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives also displayed high inhibitory activity against several human cancer cell lines. nih.govresearchgate.net

The cytotoxic activity of cis-khellactone derivatives has been evaluated against a diverse panel of human cancer cell lines.

One study investigated a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cells. nih.govresearchgate.net The results, measured as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), indicated that some of these compounds exhibited potent cytotoxicity. nih.govresearchgate.net

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives Data sourced from Molecules (2013) researchgate.net

Compound HEPG-2 SGC-7901 LS174T 3a 8.51 ± 3.03 29.65 ± 6.12 19.14 ± 3.68 3b 23.64 ± 5.29 59.81 ± 9.85 47.17 ± 6.17 3c 15.62 ± 4.15 29.36 ± 6.55 20.16 ± 4.79

Another study evaluated the anti-proliferative effects of (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone on four breast cancer cell lines (MDA-MB-231, MCF-7, HS578T, and T47D) and three cervical cancer cell lines (HeLa, SiHa, and C33A). nih.govThe findings showed that these compounds effectively suppress the growth and proliferation of these cancer cells. nih.govIt has also been reported that (-)-cis-khellactone demonstrates concentration- and duration-dependent growth suppression of MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com

Beyond inhibiting proliferation, certain cis-khellactone derivatives actively induce apoptosis, or programmed cell death, in cancer cells. At higher concentrations, compounds such as (+)-4'-decanoyl-cis-khellactone have been shown to induce a time-dependent increase in the percentage of apoptotic cells. nih.govThis suggests that at cytotoxic concentrations, these compounds trigger cellular mechanisms that lead to controlled cell death.

The mechanism of apoptosis induction by cis-khellactone derivatives involves the activation of specific cellular death pathways. Research indicates a significant role for the mitochondria-mediated intrinsic pathway of apoptosis. nih.govnih.govThis pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent release of signaling molecules like cytochrome c, which activate caspases, the executioner proteins of apoptosis. nih.gov A study on khellactone derivatives found that while (+)-4'-decanoyl-cis-khellactone utilizes both the extrinsic and intrinsic pathways for apoptosis, (+)-3'-decanoyl-cis-khellactone specifically uses the intrinsic pathway to induce cell death. nih.govThis highlights the central role of mitochondria in the apoptotic response triggered by certain khellactone compounds. The intrinsic pathway is regulated by the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, which ultimately determines the cell's fate. nih.gov

Cell Cycle Arrest (e.g., S/G2 Phase)

Cell cycle arrest is a common mechanism of action for anticancer agents, preventing cancer cells from proliferating. nih.gov This arrest often occurs at specific checkpoints, such as the S phase (DNA synthesis) or the G2/M phase (pre-mitotic), allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. plos.orgresearchgate.net In the reviewed scientific literature, there is no specific data available regarding the ability of (+/-)-Monoacetyl-cis-khellactone or its derivatives to induce cell cycle arrest in the S or G2 phases.

Anti-HIV Activity

A significant body of research has focused on the potent anti-HIV activity of cis-khellactone derivatives, particularly the (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) family of compounds. nih.govnih.govnih.gov These compounds have demonstrated powerful inhibitory effects against HIV-1 replication in various cell lines. nih.gov

Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The primary mechanism for the anti-HIV activity of DCK and its analogues is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This enzyme is critical for the virus as it converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. mdpi.com

DCK analogues are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside RT inhibitors (NRTIs), which compete with natural nucleosides for incorporation into the viral DNA chain, NNRTIs bind to an allosteric pocket on the RT enzyme, located away from the active site. mdpi.com This binding induces a conformational change in the enzyme that inhibits its catalytic activity. nih.gov Computational docking studies suggest a strong hydrogen bond between the DCK molecule and the amino acid Lys101 within this allosteric pocket of HIV-1 RT. nih.gov

Suppression of Double-Stranded Viral DNA Production

Further investigation into the mechanism of RT inhibition revealed a unique characteristic of DCK. Unlike many RT inhibitors that primarily block the RNA-dependent DNA polymerase activity (the synthesis of the first DNA strand from the RNA template), DCK was found to inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT. nih.gov This specific action effectively halts the synthesis of the second, complementary DNA strand, thereby preventing the formation of the double-stranded viral DNA required for integration. nih.govnih.gov One derivative, 3-Hydroxymethyl-4-methyl-DCK, was specifically shown to inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate. nih.gov

Table 2: Anti-HIV-1 Activity of Selected cis-Khellactone Derivatives

| Compound | EC₅₀ (µM) | Therapeutic Index (TI) | Target Cell Line |

| 5-Methoxy-4-methyl DCK | 7.21 x 10⁻⁶ | >2.08 x 10⁷ | H9 Lymphocytes nih.gov |

| 3-Methyl-DCK | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | H9 Lymphocytes nih.gov |

| 4-Methyl-DCK | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | H9 Lymphocytes nih.gov |

| 5-Methyl-DCK | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | H9 Lymphocytes nih.gov |

| 3-Hydroxymethyl-4-methyl-DCK | 0.004 | >12,500 | H9 Lymphocytes nih.gov |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC₅₀ indicates higher potency. The Therapeutic Index (TI) is a ratio that compares the toxic concentration to the effective concentration.

Anti-obesity and Anti-adipogenic Potential

Research into the khellactone class of compounds has uncovered promising anti-obesity and anti-adipogenic activities. While studies specifically on this compound are limited, investigations into closely related derivatives provide strong evidence for the potential of this compound family in combating obesity by preventing the formation of fat cells.

Inhibition of Triacylglycerol Accumulation in Preadipocytes (e.g., 3T3-L1 cells)

The 3T3-L1 cell line is a well-established in vitro model used to study the process of adipogenesis, or the differentiation of preadipocytes into mature, lipid-laden adipocytes. A key indicator of adipogenesis is the accumulation of triacylglycerol within these cells.

A study on cis-3',4'-diisovalerylkhellactone (cDIVK), a compound isolated from the leaves of Peucedanum japonicum Thunb, demonstrated significant anti-adipogenic effects. In this research, 3T3-L1 cells treated with cDIVK at concentrations of 30 and 50μM showed effective inhibition of adipocyte differentiation and a reduction in fat accumulation. nih.gov The compound was found to suppress the expression of major adipogenic transcriptional factors, including C/EBPα, PPARγ, and SREBP-1c, which are crucial for the development of fat cells. nih.gov This inhibition of key regulatory proteins directly impacts the cell's ability to synthesize and store triacylglycerols. Although this research was not conducted on this compound itself, the findings for a similar khellactone derivative suggest a shared mechanism of action and highlight the potential of this compound class to inhibit fat storage at a cellular level.

Table 1: Effect of cis-3',4'-diisovalerylkhellactone (cDIVK) on Adipogenesis in 3T3-L1 Cells

| Compound | Concentration (μM) | Effect on 3T3-L1 Cells | Key Molecular Targets |

|---|

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally distinct anticancer drugs. frontiersin.org One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.gov Khellactone derivatives have emerged as potent agents capable of reversing this resistance.

P-glycoprotein (P-gp) Mediated Resistance Reversal

Research has focused on derivatives of (+/-)-praeruptorin A, a naturally occurring pyranocoumarin (B1669404) from which khellactones are derived. One such synthetic derivative, (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) , has demonstrated a more potent ability to reverse P-gp-mediated MDR than its parent compound or the established P-gp inhibitor, verapamil (B1683045). nih.gov This reversal allows chemotherapeutic drugs to be more effective in cancer cells that have developed resistance.

Modulation of P-gp ATPase Activity

P-glycoprotein functions as an ATP-driven pump, hydrolyzing ATP to power the efflux of substrates. nih.gov The modulation of this ATPase activity is a key mechanism for MDR reversal agents. Studies on DCK revealed a complex interaction with P-gp's enzymatic function. nih.gov

Basal Activity: DCK was found to moderately stimulate the basal P-gp-ATPase activity, which suggests it may act somewhat like a transport substrate itself. nih.gov

Inhibition of Substrate-Stimulated Activity: Crucially, DCK inhibited the P-gp-ATPase activity that was stimulated by standard substrates like verapamil or progesterone. This inhibition was characterized by a decrease in the maximum rate of reaction (Vmax) with relatively unchanged substrate affinity (Km), pointing towards a primarily non-competitive mode of inhibition. nih.gov

This dual action suggests that DCK binds to P-gp at an allosteric site, separate from the primary substrate-binding site, thereby interfering with the pump's ability to transport other drugs out of the cell. nih.gov

Effect on Cellular Accumulation of Substrates

The ultimate goal of reversing MDR is to increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells. By inhibiting P-gp's efflux function, DCK effectively achieves this. In P-gp-overexpressing MDR cells, treatment with DCK led to an increased cellular accumulation of doxorubicin (B1662922), a common chemotherapy drug and P-gp substrate. nih.gov This effect was observed without altering the expression level of the P-gp protein itself, confirming that the reversal mechanism is based on inhibiting the pump's function rather than reducing its presence on the cell membrane. nih.gov

Table 2: Mechanistic Profile of (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) in MDR Reversal

| Mechanism | Observation | Implication |

|---|---|---|

| P-gp ATPase Modulation | Moderately stimulates basal activity; non-competitively inhibits substrate-stimulated activity. | Binds to an allosteric site, interfering with the pumping mechanism. |

| Substrate Accumulation | Increases intracellular concentration of doxorubicin in P-gp-MDR cells. | Restores the sensitivity of resistant cancer cells to chemotherapeutic agents. |

Anti-platelet Aggregation

Khellactone coumarins as a chemical class are recognized for a range of bioactivities, including anti-platelet aggregation effects. mdpi.com Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for preventing cardiovascular events. While specific data on this compound is not detailed in the available literature, the established activity of the khellactone scaffold suggests its potential in this area. The mechanism often involves interfering with platelet activation pathways induced by agonists like collagen, thrombin, or ADP. frontiersin.org Further research is needed to specifically characterize the anti-platelet activity of this compound and to determine its mechanism of action and potency compared to other compounds in its class.

Mechanistic and Molecular Studies

Identification of Molecular Targets and Pathways

Research into cis-khellactone and its derivatives has identified several key molecular targets and cellular pathways through which they exert their effects. A primary target is the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in inflammation. dntb.gov.uamdpi.com By inhibiting sEH, cis-khellactone prevents the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory properties. The interaction is highly specific, involving the Trp336–Gln384 loop within the enzyme's active site. dntb.gov.uanih.gov

The compound's influence extends to major signaling pathways involved in inflammation and cell death. Derivatives of cis-khellactone have been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway. mdpi.comscispace.comresearchgate.net NF-κB is a central regulator of the inflammatory response, and its inhibition leads to the downregulation of numerous pro-inflammatory genes. Furthermore, studies on disenecionyl cis-khellactone (DK), a related compound, have demonstrated the suppression of p38 and JNK (c-Jun N-terminal kinase) phosphorylation, key components of the mitogen-activated protein kinase (MAPK) pathway that also governs inflammation. scispace.comresearchgate.net

In the context of cancer, derivatives of cis-khellactone have been found to induce programmed cell death, or apoptosis, through the intrinsic, mitochondria-mediated pathway. nih.govmdpi.com This pathway is initiated from within the cell and involves the activation of a cascade of caspase enzymes. Additionally, cis-khellactone has been observed to modulate macrophage function by promoting autophagy, a cellular process for degrading and recycling cellular components, which can influence the inflammatory phenotype of these immune cells. mdpi.com

Enzyme Kinetic Analysis

The inhibitory effect of khellactones has been quantified through enzyme kinetic studies, with a primary focus on soluble epoxide hydrolase (sEH). Investigations into (-)-cis-khellactone, a closely related stereoisomer, revealed its role as a competitive inhibitor of sEH. dntb.gov.uamdpi.com This mode of inhibition means the compound directly competes with the natural substrate for binding to the enzyme's active site. The potency of this inhibition has been determined, providing specific kinetic values that characterize the interaction. dntb.gov.uamdpi.com

| Enzyme Target | Inhibitor | IC₅₀ Value (µM) | Inhibition Constant (Ki) (µM) | Type of Inhibition |

| Soluble Epoxide Hydrolase (sEH) | (-)-cis-khellactone | 3.1 ± 2.5 dntb.gov.uamdpi.com | 3.5 dntb.gov.uamdpi.com | Competitive dntb.gov.uamdpi.com |

Table 1: Enzyme kinetic analysis of (-)-cis-khellactone against soluble epoxide hydrolase (sEH). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Ki value is the inhibition constant.

Receptor Binding Studies

While extensive studies on the binding of (+/-)-Monoacetyl-cis-khellactone to specific cell surface or nuclear receptors are not widely documented in the available literature, detailed molecular docking and dynamics simulations have elucidated its binding mechanism to the active site of the enzyme soluble epoxide hydrolase (sEH). dntb.gov.uanih.gov These computational studies function as a form of receptor binding analysis at the enzymatic level.

The simulations show that the binding of (-)-cis-khellactone to the sEH active site is a highly coordinated event. dntb.gov.ua Key interactions include:

Hydrogen Bonding : The hydroxyl and ketone groups of the khellactone (B107364) are crucial for forming hydrogen bonds with the amino acid residues Gln384 and Tyr383, respectively. dntb.gov.ua

π–π Interactions : The structure of the compound allows for π–π stacking interactions with the aromatic ring of the amino acid Trp336. dntb.gov.ua

Structural Stability : Molecular dynamics simulations revealed that the inhibitor maintains a stable position within the active site, with the hydroxyl and ketone groups holding a steady distance of approximately 3.5 Å from Ile363 and Thr360, respectively. dntb.gov.ua

These studies collectively indicate that the binding is critically dependent on the flexibility and movement of the Trp336–Gln384 loop of the sEH enzyme. dntb.gov.uanih.gov

Gene Expression Modulation (e.g., mRNA levels of iNOS, COX-2, IL-1β, IL-4)

Cis-khellactone and its derivatives have been shown to significantly modulate the expression of key genes involved in the inflammatory response, primarily by downregulating the transcription of pro-inflammatory mediators. mdpi.com Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation research, demonstrated that (-)-cis-khellactone can decrease the mRNA levels of inducible nitric oxide synthase (iNOS), Interleukin-1β (IL-1β), and Interleukin-4 (IL-4). mdpi.com Similarly, derivatives of khellactone have been reported to inhibit the expression of cyclooxygenase-2 (COX-2) mRNA. sci-hub.seljmu.ac.uk This suppression at the gene expression level is a fundamental aspect of the compound's anti-inflammatory mechanism.

| Gene Target | Effect | Cell/Model System | Compound |

| iNOS mRNA | Downregulation mdpi.com | LPS-stimulated RAW264.7 cells | (-)-cis-khellactone |

| COX-2 mRNA | Inhibition of expression scispace.comresearchgate.netsci-hub.se | LPS-stimulated RAW264.7 cells | Khellactone derivatives, Disenecionyl cis-khellactone |

| IL-1β mRNA | Downregulation mdpi.com | LPS-stimulated RAW264.7 cells | (-)-cis-khellactone |

| IL-4 mRNA | Downregulation mdpi.com | LPS-stimulated RAW264.7 cells | (-)-cis-khellactone |

Table 2: Summary of the modulatory effects of cis-khellactone and its derivatives on the mRNA expression of key inflammatory genes.

Protein Expression Analysis (e.g., iNOS, COX-2, Caspase-3, Caspase-9)

Consistent with its effects on gene expression, this compound and its analogs also modulate the protein levels of their targets. The downregulation of iNOS and COX-2 mRNA logically leads to a decrease in the synthesis of their respective proteins. Studies on disenecionyl cis-khellactone (DK) confirmed that it effectively downregulates the protein expression levels of both iNOS and COX-2 in LPS-stimulated macrophages. scispace.comresearchgate.net

In the context of apoptosis, khellactone derivatives trigger the activation of key executioner proteins. Western blot analyses have shown that treatment of cancer cell lines with these compounds leads to an increase in the levels of cleaved (activated) Caspase-3 and Caspase-9. nih.govmdpi.com The activation of Caspase-9 is a hallmark of the intrinsic, mitochondria-mediated apoptotic pathway, while Caspase-3 is a critical downstream effector that carries out the dismantling of the cell. nih.gov

| Protein Target | Effect | Cell/Model System | Compound |

| iNOS | Downregulation of expression scispace.comresearchgate.net | LPS-stimulated RAW264.7 cells | Disenecionyl cis-khellactone |

| COX-2 | Downregulation of expression scispace.comresearchgate.net | LPS-stimulated RAW264.7 cells | Disenecionyl cis-khellactone |

| Cleaved Caspase-3 | Increased expression/activation nih.govmdpi.com | Human leukemia (HL-60) & other cancer cells | Khellactone derivatives |

| Cleaved Caspase-9 | Increased expression/activation nih.govmdpi.com | Human leukemia (HL-60) & other cancer cells | Khellactone derivatives |

Table 3: Summary of the effects of cis-khellactone and its derivatives on the expression and activation of key inflammatory and apoptotic proteins.

Pharmacokinetic and Metabolic Research Pre Clinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models

While specific ADME data for (+/-)-monoacetyl-cis-khellactone is not extensively detailed in publicly available literature, the broader class of khellactone (B107364) derivatives, to which it belongs, has been the subject of pharmacokinetic studies. These compounds are noted for their high lipophilicity, which generally favors good absorption. However, this property also predisposes them to significant metabolic breakdown. nih.gov

A major challenge for khellactone derivatives is their low oral bioavailability, a consequence of extensive first-pass metabolism. nih.gov For instance, studies on praeruptorin A (PA), a naturally occurring khellactone derivative with two acyl groups, show that upon oral administration in rats, the parent compound is barely detectable in plasma. Instead, its hydrolyzed metabolite, cis-khellactone, is the predominant component found in circulation. nih.gov This suggests that this compound would likely undergo a similar fate, with rapid hydrolysis occurring in the plasma and liver. Due to this extensive metabolism, most khellactone derivatives exhibit a short mean residence time in the body. nih.gov

The distribution of these compounds is influenced by their lipophilic nature, but their rapid metabolism limits widespread distribution of the parent compound. The metabolic products, however, may have different distribution characteristics. The excretion of the metabolites is expected to occur primarily via urine and bile, following their conversion into more water-soluble forms, such as glucuronide conjugates.

Metabolic Pathways Identified

The metabolism of khellactone derivatives like this compound is multifaceted, involving several key biochemical reactions that transform the parent molecule into various metabolites. The primary metabolic routes identified are hydrolysis, oxidation, acyl migration, and glucuronidation. nih.gov

Given the presence of an acetyl group, hydrolysis is a principal and rapid metabolic pathway for this compound. This reaction is primarily catalyzed by carboxylesterases found in the plasma, liver, and intestine. nih.gov The hydrolysis of the acetyl ester bond leads to the formation of cis-khellactone and acetic acid. The rapid disappearance of parent khellactone derivatives from plasma in preclinical studies underscores the efficiency of this hydrolytic cleavage. nih.gov

Oxidative metabolism, mainly mediated by cytochrome P450 (CYP) enzymes, is another significant pathway for khellactone derivatives. nih.gov While specific oxidation products of this compound are not detailed, studies on related compounds like enterolactone (B190478) have shown that monohydroxylated products can be formed. nih.gov For khellactones, oxidation can occur on the aromatic ring or other parts of the molecule, leading to hydroxylated metabolites that can then undergo further conjugation.

Acyl migration is a chemical rearrangement where an acyl group moves from one position to another within a molecule. This process has been observed in the metabolism of various compounds, including other khellactone derivatives. nih.govresearchgate.net In the context of this compound, it is conceivable that the acetyl group could migrate between the hydroxyl groups at the C-3' and C-4' positions of the khellactone core, leading to isomeric metabolites. This intramolecular rearrangement can occur under physiological conditions and can be influenced by pH. researchgate.net

Following hydrolysis and oxidation, the resulting metabolites, which now possess free hydroxyl groups, are prime candidates for phase II conjugation reactions, with glucuronidation being a major pathway. nih.govtaylorandfrancis.com UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the hydroxyl groups of cis-khellactone or its oxidized metabolites. nih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body. taylorandfrancis.com The high efficiency of glucuronidation is a crucial detoxification step. nih.gov

Enzymes Mediating Metabolism

The metabolic transformation of this compound and related compounds is carried out by several key enzyme families.

| Metabolic Pathway | Mediating Enzymes |

| Hydrolysis | Carboxylesterases (CEs) nih.gov |

| Oxidation | Cytochrome P450 3A (CYP3A) family nih.govnih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 nih.govtaylorandfrancis.com |

Carboxylesterases (CEs) are the primary enzymes responsible for the rapid hydrolysis of the ester linkage in this compound. nih.gov These enzymes are abundant in the liver, plasma, and intestine of preclinical species like rats. nih.gov

Cytochrome P450 3A (CYP3A) has been identified as the main subfamily of P450 enzymes involved in the oxidative metabolism of khellactone derivatives. nih.gov CYP3A4, the human ortholog, is known for its broad substrate specificity and plays a significant role in the metabolism of many drugs. nih.govnih.gov

UDP-glucuronosyltransferases (UGTs) are responsible for the final glucuronidation step. UGT1A1 has been specifically implicated in the conjugation of metabolites of khellactone derivatives. nih.gov This enzyme family is crucial for detoxifying and eliminating a wide range of xenobiotics. taylorandfrancis.comnih.gov

Carboxylesterases

Carboxylesterases are key enzymes in the initial metabolic cascade of khellactone derivatives. These enzymes are responsible for the hydrolysis of the ester linkages present in these molecules. nih.gov For this compound, which possesses an acetyl group, carboxylesterase-mediated hydrolysis is a primary step in its biotransformation. This process leads to the formation of its corresponding hydrolyzed metabolite, cis-khellactone. nih.gov The presence of acyloxy groups at the C-3′ and C-4′ positions of khellactone derivatives is associated with low metabolic stability, suggesting a high susceptibility to this enzymatic hydrolysis. nih.gov

Cytochrome P450 Enzymes (e.g., CYP3A)

Following or in parallel with hydrolysis, khellactone derivatives undergo oxidative metabolism mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Among the various CYP isoforms, the CYP3A subfamily, particularly CYP3A4, plays a principal role in the metabolism of these compounds. nih.gov Research on khellactone derivatives has demonstrated that CYP3A4 is a key enzyme involved in their metabolic clearance. nih.gov

The interaction with CYP3A enzymes is a critical determinant of the pharmacokinetic profile of khellactone derivatives. Inhibition of CYP3A enzymes can significantly alter the plasma concentrations of these compounds. For example, co-administration of ritonavir, a potent CYP3A4 inhibitor, with a khellactone derivative has been shown to increase its bioavailability and plasma exposure, indicating extensive CYP3A4-mediated metabolism. nih.gov Although direct studies on this compound are limited, its structural similarity to other khellactone derivatives suggests that it is also likely a substrate for CYP3A enzymes.

UDP-Glucuronosyltransferases (UGTs)

Glucuronidation, a phase II metabolic reaction, is another significant pathway in the elimination of khellactone derivatives. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the molecule, thereby increasing its water solubility and facilitating its excretion. nih.gov For khellactone derivatives, the hydroxylated metabolites produced by CYP enzymes can serve as substrates for UGTs.

Studies have indicated that UGT1A1 is a key isoform involved in the glucuronidation of khellactone derivatives. nih.gov The expression of UGT1A1 can be induced by certain khellactone derivatives, which can, in turn, affect their own metabolism and that of other co-administered drugs that are substrates for this enzyme. nih.gov While specific data on the UGT-mediated metabolism of this compound is not available, its metabolic profile is expected to include glucuronidation, consistent with the broader class of khellactone derivatives.

Potential Drug-Drug Interactions (DDIs) in Research Contexts

The involvement of major drug-metabolizing enzymes and transporters in the disposition of khellactone derivatives points to a potential for drug-drug interactions (DDIs). These interactions can occur through inhibition or induction of these proteins, affecting the therapeutic efficacy and safety of co-administered drugs.

Involvement of CYP3A4, UGT1A1, P-gp, and MRP2

The primary enzymes and transporters implicated in the potential DDIs of khellactone derivatives are CYP3A4, UGT1A1, P-glycoprotein (P-gp), and Multidrug Resistance-Associated Protein 2 (MRP2). nih.gov

CYP3A4: As a major enzyme responsible for the metabolism of numerous drugs, the interaction of khellactone derivatives with CYP3A4 is a significant source of potential DDIs. nih.gov Khellactone derivatives can act as substrates and potentially as inhibitors or inducers of CYP3A4. nih.gov Competitive inhibition at the active site of CYP3A4 can lead to increased plasma concentrations of co-administered drugs that are also substrates for this enzyme. nih.gov

UGT1A1: Similar to CYP3A4, UGT1A1 is involved in the metabolism of a wide range of drugs. The induction of UGT1A1 by khellactone derivatives could potentially decrease the plasma concentrations of co-administered UGT1A1 substrates. nih.gov

P-glycoprotein (P-gp) and MRP2: P-gp and MRP2 are efflux transporters that play a crucial role in the absorption, distribution, and elimination of many drugs. Khellactone derivatives have been shown to interact with these transporters. nih.gov Inhibition of P-gp and MRP2 by these compounds could lead to increased intracellular concentrations and altered pharmacokinetics of co-administered substrates of these transporters. The structure of khellactone derivatives, particularly the nature of the acyl substitutes, is thought to be a key determinant in these interactions. nih.gov

The following table summarizes the potential interactions of khellactone derivatives with these key proteins:

| Protein | Type of Interaction with Khellactone Derivatives | Potential Consequence of Interaction |

| CYP3A4 | Substrate, Potential Inhibitor/Inducer | Altered metabolism of the khellactone derivative and/or co-administered drugs. |

| UGT1A1 | Substrate, Potential Inducer | Altered glucuronidation and clearance of the khellactone derivative and/or co-administered drugs. |

| P-gp | Substrate, Potential Inhibitor | Altered efflux and bioavailability of the khellactone derivative and/or co-administered drugs. |

| MRP2 | Substrate, Potential Inhibitor | Altered efflux and disposition of the khellactone derivative and/or co-administered drugs. |

Future Research Directions and Academic Perspectives

Elucidation of Further Specific Biological Mechanisms

While current research has identified several biological activities of khellactone (B107364) derivatives, including anti-inflammatory and anti-cancer effects, the precise molecular interactions remain a key area for future exploration. For instance, the anti-inflammatory properties of cis-khellactone have been linked to its role as a competitive inhibitor of soluble epoxide hydrolase (sEH) and its ability to suppress pro-inflammatory cytokines. dntb.gov.ua Further studies should aim to fully delineate the upstream and downstream signaling events associated with sEH inhibition.

Additionally, the vasorelaxant properties attributed to many coumarins are often mediated by the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov Future research should specifically investigate the interaction of (+/-)-Monoacetyl-cis-khellactone with this pathway to confirm its role and identify the specific molecular triggers. In the context of its anti-cancer potential, derivatives like (+)-4'-decanoyl-cis-khellactone have been shown to induce apoptosis through both intrinsic and extrinsic pathways. A deeper mechanistic investigation could involve identifying the specific caspases and Bcl-2 family proteins modulated by these compounds. Pinpointing these precise mechanisms is crucial for optimizing khellactones for targeted therapeutic applications. Some studies have also pointed towards the suppression of the NF-κB pathway as a potential mechanism of action. researchgate.netnih.gov

Development of Advanced Synthetic Strategies for Novel Analogs

The creation of novel khellactone analogs with improved pharmacological profiles is a central theme in ongoing research. Future work should focus on leveraging advanced synthetic methodologies to achieve greater efficiency, stereocontrol, and molecular diversity. While methods using catalysts like (DHQD)₂-PYR have been employed for the asymmetric synthesis of specific (3′S,4′S)-(−)-cis-khellactone derivatives, there is room for broader application of cutting-edge techniques. nih.govmdpi.com

The exploration of chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, could provide elegant and sustainable routes to optically pure khellactone precursors. nih.gov Similarly, the application of asymmetric electrochemistry offers a modern approach to creating chiral centers with high enantioselectivity, a method that is yet to be fully explored for this compound class. beilstein-journals.org The development of such advanced, scalable synthetic routes is essential for building extensive libraries of novel analogs, which can then be screened to identify candidates with superior potency and selectivity.

Comprehensive Stereochemical Studies on Activity

The stereochemistry of khellactones plays a pivotal role in their biological function, yet many initial studies have been conducted on racemic mixtures. It is imperative that future research includes comprehensive studies on the individual stereoisomers to build a clear structure-activity relationship (SAR).

It has been shown that the spatial arrangement of substituents is critical, with some reports indicating that the 3′,4′-cis-configuration is more effective than its trans counterpart for certain activities, such as modulating P-glycoprotein. researchgate.net Conversely, studies on other types of lactones have found that trans-isomers can be more active, demonstrating that these relationships must be determined empirically for each biological target. mdpi.com Research involving the asymmetric synthesis of specific enantiomers, such as (3′S,4′S)-(−)-cis-khellactone derivatives, has confirmed that biological activity is indeed stereospecific. nih.govmdpi.com A systematic evaluation, comparing the cytotoxic, anti-inflammatory, and vasorelaxant activities of all possible stereoisomers—(3'S,4'S), (3'R,4'R), (3'S,4'R), and (3'R,4'S)—is a critical next step. This will provide invaluable insight into the pharmacophore and guide the design of single-isomer therapeutic agents with improved efficacy.

Table 1: Example of In Vitro Cytotoxic Activity of Selected Khellactone Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Source |

| (+)-4′-Decanoyl-cis-khellactone | P. falciparum (D10) | 1.5 | mdpi.com |

| (+)-3′-Decanoyl-cis-khellactone | P. falciparum (D10) | 2.4 | mdpi.com |

| 4-Methyl-(3a) Derivative | HEPG-2 | 8.51 | mdpi.com |

| 4-Methoxy-(12e) Derivative | HEPG-2 | 9.2 | nih.gov |

| cis-Khellactone | sEH (enzyme) | 3.1 | dntb.gov.ua |

This table presents a selection of reported IC₅₀ values to illustrate the range of activities and is not a comprehensive list.

Integration of Omics Technologies in Khellactone Research

To gain a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is essential. These high-throughput methods, including proteomics, metabolomics, and transcriptomics, can reveal global changes within a biological system in response to the compound, uncovering novel targets and pathways. youtube.com